REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([OH:10])[C:7]([Cl:11])=[C:6]([OH:12])[CH:5]=1.[C:14](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([O:10][CH3:14])[C:7]([Cl:11])=[C:6]([OH:12])[CH:5]=1 |f:1.2.3|
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Name
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|
Quantity
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3.9 g
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Type
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reactant
|
Smiles
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COC(C1=CC(=C(C(=C1)O)Cl)O)=O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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8.6 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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2.72 g
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Type
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reactant
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Smiles
|
IC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction solution was stirred at RT for 16 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The solvent was removed under reduced pressure
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Type
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WASH
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Details
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this solution was washed three times with water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried with sodium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel eluting with n-heptane/ethyl acetate (5/1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=C(C(=C1)OC)Cl)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |